m-Isobutyl Ibuprofen-d3 is a deuterated derivative of ibuprofen, a widely utilized non-steroidal anti-inflammatory drug (NSAID). The compound is characterized by the substitution of three hydrogen atoms in the isobutyl group with deuterium, resulting in the molecular formula C13H15D3O2 and a molecular weight of 209.29 g/mol. This specific deuteration pattern allows m-Isobutyl Ibuprofen-d3 to serve as an effective internal standard in various analytical chemistry applications, particularly in mass spectrometry and high-performance liquid chromatography. The unique properties of this compound make it valuable for research in pharmacokinetics and environmental studies related to pharmaceutical residues.
m-Isobutyl Ibuprofen-d3 is classified as a deuterated compound, specifically a stable isotope-labeled version of ibuprofen. It is primarily synthesized for use in scientific research and analytical applications. The compound is sourced from specialized chemical suppliers that provide high-purity deuterated compounds for laboratory use. Its classification as a non-steroidal anti-inflammatory drug aligns it with other NSAIDs, which are commonly used to alleviate pain, reduce inflammation, and lower fever.
The synthesis of m-Isobutyl Ibuprofen-d3 typically involves the catalytic exchange of hydrogen with deuterium. One prevalent method utilizes a palladium on carbon catalyst under a deuterium gas atmosphere. This reaction is conducted under mild conditions to ensure selective deuteration without altering other functional groups within the ibuprofen structure.
The molecular structure of m-Isobutyl Ibuprofen-d3 retains the core structure of ibuprofen, which includes:
m-Isobutyl Ibuprofen-d3 can participate in various chemical reactions similar to its parent compound, ibuprofen:
The mechanism of action for m-Isobutyl Ibuprofen-d3 mirrors that of ibuprofen itself. It functions primarily as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—compounds that mediate pain and inflammation. By inhibiting these enzymes, m-Isobutyl Ibuprofen-d3 reduces prostaglandin production, leading to decreased pain and inflammation .
m-Isobutyl Ibuprofen-d3 finds extensive applications in scientific research:
m-Isobutyl Ibuprofen-d3 is systematically named as 2-(3-Isobutylphenyl)propanoic-3,3,3-d₃ acid, reflecting both its structural configuration and isotopic labeling. The "m-isobutyl" designation indicates the isobutyl group (–CH₂CH(CH₃)₂) is attached to the meta position of the phenyl ring, distinguishing it from the para-substituted conventional ibuprofen. This structural isomerism influences electronic distribution and steric interactions, potentially altering receptor binding kinetics.
The compound’s nomenclature adheres to IUPAC conventions for deuterated compounds:
Synonymous designations highlight its roles across disciplines:
Table 1: Comprehensive Chemical Identifiers
Category | Specification |
---|---|
CAS Registry Number | 1346598-90-0 |
Molecular Formula | C₁₃H₁₅D₃O₂ |
Molecular Weight | 209.30 g/mol |
Systematic Name | 2-(3-Isobutylphenyl)propanoic-3,3,3-d₃ acid |
Common Synonyms | α-(Methyl-d₃)-3-(2-methylpropyl)benzeneacetic Acid; α-(3-Isobutylphenyl)propionic Acid-d₃; 2-(3-Isobutylphenyl)propionic Acid-d₃ |
SMILES Notation | [2H]C([2H])([2H])C(C(=O)O)c1ccc(CC(C)C)cc1 |
The molecular architecture of m-Isobutyl Ibuprofen-d3 comprises a phenyl ring with a meta-positioned isobutyl chain (–CH₂CH(CH₃)₂) and a deuterium-labeled propionic acid group (–CD₃CHCOOH). Isotopic enrichment occurs exclusively at the C3 methyl group, achieving ≥95 atom % D purity, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [4] [8]. The deuterium substitution reduces the vibrational frequency of the C–D bond compared to C–H, potentially altering metabolic stability without compromising steric compatibility with ibuprofen’s biological targets.
Key physicochemical properties:
Table 2: Analytical Characterization Techniques and Applications
Technique | Key Parameters | Research Applications |
---|---|---|
High-Performance Liquid Chromatography (HPLC) | Retention time: 8–10 min (C18 column) Detection: UV 220 nm | Purity assessment (≥98%) Separation from ibuprofen isomers |
Gas Chromatography (GC) | Column: DB-5MS Temperature: 250°C | Trace impurity profiling Metabolic studies |
Mass Spectrometry (MS) | Ionization: ESI+ Mass shift: M+3 | Isotopic quantification Fragmentation pathway analysis |
NMR Spectroscopy | ¹H NMR (400 MHz, CDCl₃): δ 7.2 (m, 4H, Ar–H) ¹³C NMR: 181.5 (C=O) | Structural confirmation Deuterium incorporation ratio |
Deuterated NSAIDs emerged from foundational work on isotope effects in drug metabolism (1970s–1990s), where deuterium’s ability to retard cytochrome P450-mediated oxidation was first exploited. Initial efforts focused on deuterated versions of existing drugs like ibuprofen to enhance metabolic stability and reduce toxicity. The synthesis of m-Isobutyl Ibuprofen-d3 specifically addressed the need for isomer-specific analytical standards to detect positional impurities during ibuprofen manufacturing [6] [10].
Evolutionary milestones in deuterated NSAIDs:
Table 3: Historical Development of Deuterated NSAIDs
Time Period | Key Advancements | Impact on m-Isobutyl Ibuprofen-d3 Development |
---|---|---|
1970–1985 | Discovery of kinetic isotope effects (KIEs) in drug metabolism; Synthesis of first deuterated drugs | Conceptual foundation for deuterium as a metabolic stabilizer |
1986–2000 | Improved deuteration techniques (e.g., metal-catalyzed H/D exchange); Regulatory focus on impurity profiling | Need for isomer-specific deuterated reference materials identified |
2001–2015 | Commercialization of deuterated internal standards for LC-MS/MS; Rise of deuterated drugs in clinical trials | Standardized synthesis protocols for ibuprofen-d₃ isomers |
2016–present | Application in environmental pharmaceutical residue analysis; Use in stable isotope tracing for metabolic flux studies | Validation as QC tool for ANDA submissions and commercial ibuprofen production |
In contemporary drug development, m-Isobutyl Ibuprofen-d3 serves three primary functions:
Analytical Internal Standard:Acts as a requisite internal standard in quantitative LC-MS/MS and GC-MS assays for ibuprofen and its isomers. Its near-identical chromatographic behavior to non-deuterated analogs, combined with a +3 Da mass shift, enables precise correction for matrix effects and ionization variability during environmental or biological sample analysis. Studies quantifying pharmaceutical residues in river water demonstrate 92–105% recovery rates when using this compound for normalization [4].
Metabolic Pathway Elucidation:Deuterium labeling allows differentiation of hepatic oxidation pathways. Comparative studies reveal that meta-substituted ibuprofen undergoes 30–40% slower β-oxidation than the para-isomer in in vitro hepatocyte models, attributed to steric hindrance at the CYP2C9 active site. This kinetic isotope effect (KIE) provides insights into structure-metabolism relationships for NSAID design [4] [8].
Pharmaceutical Quality Control:Employed in validated methods for detecting ≤0.1% m-isobutyl isomer impurities in ibuprofen active pharmaceutical ingredients (APIs). Regulatory submissions (e.g., Abbreviated New Drug Applications – ANDA) require such specificity to ensure product purity. Current Good Manufacturing Practices (cGMP)-grade material includes comprehensive characterization data:
Table 4: Research Applications and Technical Specifications
Application Domain | Technical Requirements | Outcomes |
---|---|---|
Bioanalytical Quantitation | Isotopic purity: ≥95 atom % D Chromatographic purity: ≥98% Stability: -20°C storage | CV <5% in inter-laboratory studies; FDA-compliant method validation |
Metabolic Stability Assays | Incubation with human liver microsomes LC-HRMS detection | Identification of hydroxylation sites; Half-life (t₁/₂) comparison to non-deuterated isomer |
Environmental Monitoring | SPE concentration; MRM detection (209→161 m/z) | Detection limits: 5 ng/L in water samples; Tracking ibuprofen isomer pollution sources |
Pharmaceutical QC | Compliance with ICH Q3A/B; cGMP synthesis | Batch rejection thresholds for isomer impurities; Regulatory acceptance in ANDA filings |
The compound exemplifies the strategic integration of isotope chemistry into drug development pipelines, extending beyond basic research to environmental surveillance and industrial quality systems. Future applications may include positron emission tomography (PET) tracer development via further isotopic labeling (e.g., ¹¹C/¹⁸F), leveraging its established synthetic routes [1] [3] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0